molecular formula C11H13BrN2O B15065082 3-Amino-4-(4-bromophenyl)-1-ethylazetidin-2-one

3-Amino-4-(4-bromophenyl)-1-ethylazetidin-2-one

Cat. No.: B15065082
M. Wt: 269.14 g/mol
InChI Key: QJALUGOGYBCIFM-UHFFFAOYSA-N
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Description

3-Amino-4-(4-bromophenyl)-1-ethylazetidin-2-one is an organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of an amino group, a bromophenyl group, and an ethyl group attached to the azetidinone ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(4-bromophenyl)-1-ethylazetidin-2-one typically involves the following steps:

  • Formation of the Azetidinone Ring: : The azetidinone ring can be formed through a Staudinger reaction, which involves the cycloaddition of an imine with a ketene. The imine can be synthesized from the corresponding amine and aldehyde, while the ketene can be generated from an acid chloride.

  • Introduction of the Bromophenyl Group: : The bromophenyl group can be introduced through a Suzuki-Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.

  • Introduction of the Amino Group: : The amino group can be introduced through a nucleophilic substitution reaction. This involves the substitution of a leaving group (such as a halide) with an amine.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the amino group can be oxidized to form a nitro group.

    Reduction: The compound can undergo reduction reactions, where the bromophenyl group can be reduced to form a phenyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include sodium hydroxide (NaOH) and sodium methoxide (NaOCH3).

Major Products Formed

    Oxidation: Formation of 3-Nitro-4-(4-bromophenyl)-1-ethylazetidin-2-one.

    Reduction: Formation of 3-Amino-4-phenyl-1-ethylazetidin-2-one.

    Substitution: Formation of 3-Amino-4-(4-hydroxyphenyl)-1-ethylazetidin-2-one.

Scientific Research Applications

Chemistry

In organic synthesis, 3-Amino-4-(4-bromophenyl)-1-ethylazetidin-2-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with proteins makes it a valuable tool in structural biology and drug discovery.

Medicine

In medicinal chemistry, this compound is investigated for its potential as an antimicrobial and anticancer agent. Its ability to inhibit the growth of bacteria and cancer cells makes it a promising candidate for the development of new therapeutic agents.

Industry

In the material science industry, this compound is used as a precursor for the synthesis of polymers and advanced materials. Its unique structural features allow for the design of materials with specific properties, such as conductivity and mechanical strength.

Mechanism of Action

The mechanism of action of 3-Amino-4-(4-bromophenyl)-1-ethylazetidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and disrupting cellular processes. In cancer cells, it can induce apoptosis by activating specific signaling pathways, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-(4-chlorophenyl)-1-ethylazetidin-2-one
  • 3-Amino-4-(4-fluorophenyl)-1-ethylazetidin-2-one
  • 3-Amino-4-(4-methylphenyl)-1-ethylazetidin-2-one

Uniqueness

Compared to its analogs, 3-Amino-4-(4-bromophenyl)-1-ethylazetidin-2-one exhibits unique properties due to the presence of the bromine atom. The bromine atom enhances the compound’s reactivity and allows for the introduction of additional functional groups through substitution reactions. This makes it a more versatile intermediate in organic synthesis and a more potent agent in medicinal chemistry.

Properties

Molecular Formula

C11H13BrN2O

Molecular Weight

269.14 g/mol

IUPAC Name

3-amino-4-(4-bromophenyl)-1-ethylazetidin-2-one

InChI

InChI=1S/C11H13BrN2O/c1-2-14-10(9(13)11(14)15)7-3-5-8(12)6-4-7/h3-6,9-10H,2,13H2,1H3

InChI Key

QJALUGOGYBCIFM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(C(C1=O)N)C2=CC=C(C=C2)Br

Origin of Product

United States

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